1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone
CAS No.: 94109-23-6
Cat. No.: VC17052605
Molecular Formula: C30H15Cl2N5O3
Molecular Weight: 564.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94109-23-6 |
|---|---|
| Molecular Formula | C30H15Cl2N5O3 |
| Molecular Weight | 564.4 g/mol |
| IUPAC Name | 1-[(5,7-dichloro-9-oxo-2-phenyl-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione |
| Standard InChI | InChI=1S/C30H15Cl2N5O3/c31-16-13-20-25(21(32)14-16)33-29-26(24(36-37(29)30(20)40)15-7-2-1-3-8-15)35-34-22-12-6-11-19-23(22)28(39)18-10-5-4-9-17(18)27(19)38/h1-14,36H |
| Standard InChI Key | KXPOFBJZOCBLSG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=NC4=C(C=C(C=C4Cl)Cl)C(=O)N3N2)N=NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone features a pyrazolo[5,1-b]quinazoline core substituted with chlorine atoms at positions 5 and 7, a phenyl group at position 2, and an anthraquinone moiety linked via an azo group at position 3. The presence of electron-withdrawing chlorine atoms and the extended π-conjugation system from the anthraquinone group contribute to its stability and optical properties, which are pivotal for applications in dye chemistry .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 564.4 g/mol |
| Density | 1.65 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 732.0 ± 70.0 °C (Predicted) |
| pKa | 4.95 ± 0.20 (Predicted) |
| IUPAC Name | 1-[(5,7-Dichloro-9-oxo-2-phenyl-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione |
The compound’s predicted high boiling point and moderate pKa suggest suitability for high-temperature industrial processes and pH-dependent applications . Its Canonical SMILES string () underscores its planar structure, which is conducive to intermolecular stacking in solid-state materials.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves diazotization reactions, where the pyrazoloquinazoline moiety is coupled with anthraquinone derivatives. A one-pot multicomponent reaction strategy, as demonstrated for analogous bis(pyrazolo[5,1-b]quinazolines), offers a scalable route . For instance, reacting bis(aldehydes) with 1H-pyrazole-3,5-diamine and dimedone in dimethylformamide (DMF) at 150°C yields pyrazoloquinazoline intermediates, which are subsequently functionalized via azo coupling .
Characterization Techniques
Spectroscopic methods are critical for structural elucidation:
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Nuclear Magnetic Resonance (NMR): and NMR confirm the integration of the phenyl, pyrazoloquinazoline, and anthraquinone groups.
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Infrared (IR) Spectroscopy: Peaks near 1680 cm⁻¹ and 1600 cm⁻¹ correspond to carbonyl (C=O) and azo (N=N) stretches, respectively.
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Mass Spectrometry: High-resolution mass spectra validate the molecular ion peak at m/z 564.4.
Research Findings and Biological Activity
Antibacterial Activity
Alkane-linked bis(pyrazolo[5,1-b]quinazolines) exhibit broad-spectrum antibacterial activity, surpassing their bis(9H-xanthenedione) analogs by >2-fold . The (p-tolylthio)methyl-linked derivatives show MIC/MBC values of 3.3/6.6 μM against Staphylococcus aureus and Escherichia coli, implying that the pyrazoloquinazoline core is critical for membrane disruption or enzyme targeting .
Enzyme Inhibition
PDE10A inhibitors featuring pyrazoloquinazoline scaffolds, such as compound 1q (IC₅₀ = 16 nM), underscore the role of the heterocyclic core in modulating cyclic nucleotide signaling . Molecular docking studies suggest that the planar anthraquinone moiety in the target compound could enhance binding affinity to enzyme active sites through π-π interactions .
Comparative Analysis with Structural Analogs
| Compound | CAS No. | Molecular Formula | Key Applications |
|---|---|---|---|
| Target Compound | 94109-23-6 | Dyes, Pharmaceuticals | |
| C.I. Pigment Red 251 | 74336-60-0 | Industrial Pigments | |
| Bis(pyrazolo[5,1-b]quinazoline) | N/A | Varies | Antibacterial Agents |
The substitution of a phenyl group (target compound) versus a methyl group (C.I. Pigment Red 251) alters solubility and intermolecular interactions, impacting application-specific performance .
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